molecular formula C34H41N3O3 B1590822 Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- CAS No. 98660-18-5

Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-

Cat. No.: B1590822
CAS No.: 98660-18-5
M. Wt: 539.7 g/mol
InChI Key: YDYKGVWORCQOTN-UHFFFAOYSA-N
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Description

Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex organic molecule notable for its potential in medicinal and industrial applications. This compound is characterized by its intricate structure, combining furo[3,4-b]pyridinone with a diethylamino group and a hexyloxy-substituted phenyl ring. The presence of an indole moiety adds further complexity and functional possibilities to its chemical profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- typically involves multi-step organic synthesis. Key reactions may include:

  • Formation of the Furo[3,4-b]pyridinone Core: : This step often involves the cyclization of a suitable precursor, usually under basic or acidic conditions, depending on the desired pathway.

  • Introduction of the Diethylamino Group: : This step may involve nucleophilic substitution reactions using diethylamine as the nucleophile.

  • Hexyloxy-Phenyl Addition: : This step typically involves etherification reactions under basic conditions to attach the hexyloxy group to the phenyl ring.

  • Indole Derivatization: : This step may involve complex coupling reactions to incorporate the indole moiety into the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis processes, focusing on optimizing yields and purity. This includes:

  • Batch Reactors: : Using large-scale batch reactors to control reaction conditions precisely.

  • Continuous Flow Reactors: : For more efficient and scalable synthesis, continuous flow reactors could be employed.

  • Purification Techniques: : Implementing chromatography or crystallization techniques to ensure the product's purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the indole and phenyl rings, forming various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the carbonyl group in the furo[3,4-b]pyridinone core, potentially leading to alcohol or alkane derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Acidic or basic catalysts to facilitate substitution reactions.

Major Products

  • Oxidized Compounds: : Products formed by adding oxygen-containing groups.

  • Reduced Compounds: : Products formed by reducing the carbonyl group.

  • Substituted Compounds: : Various derivatives formed by introducing new functional groups.

Scientific Research Applications

Chemistry

The compound is of interest for its synthetic utility in developing new materials and complex organic molecules. Its unique structure allows for versatile reactions and derivatizations.

Biology

In biological research, this compound could serve as a potential lead compound in drug discovery, targeting specific enzymes or receptors due to its multifunctional groups.

Medicine

Industry

In industrial applications, this compound might be used as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

Molecular Targets

The compound's mechanism of action could involve interacting with specific proteins or enzymes, leading to alterations in cellular pathways. Potential targets may include kinase enzymes or receptors involved in signaling pathways.

Pathways Involved

Interaction with these targets may lead to downstream effects in cellular signaling pathways, potentially altering cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Furo[3,4-b]pyridin-5(7H)-one: : Similar core structure but lacks the diethylamino and hexyloxy phenyl groups.

  • Indole Derivatives: : Other indole-containing compounds with different substituents.

  • Phenyl Ethers: : Compounds with similar phenyl-ether linkages but different substituents.

Uniqueness

This compound's uniqueness lies in its combination of multiple functional groups, offering a diverse array of chemical and biological activities that similar compounds might not provide

And that's a whirlwind tour of furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-. Hope this scratches that curiosity itch!

Properties

IUPAC Name

7-[4-(diethylamino)-2-hexoxyphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N3O3/c1-6-10-11-14-22-39-30-23-25(36(7-2)8-3)19-20-28(30)34(32-27(33(38)40-34)17-15-21-35-32)31-24(5)37(9-4)29-18-13-12-16-26(29)31/h12-13,15-21,23H,6-11,14,22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYKGVWORCQOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)N(CC)CC)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(N(C5=CC=CC=C54)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888777
Record name Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98660-18-5
Record name 7-[4-(Diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98660-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(3,4-b)pyridin-5(7H)-one, 7-(4-(diethylamino)-2-(hexyloxy)phenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098660185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 200 ml of acetic anhydride, 15.4 g of (1-ethyl-2-methylindol-3-yl) (3-carboxypyridin-2-yl) ketone and 13.7 g of 1-n-hexyloxy-3-diethylaminobenzene were added, and the resultant mixture was stirred for 3 hours to 60° to 65° C. After cooling the reaction mixture to room temperature, the cooled reaction mixture was treated by the same manner as in Synthetic Example 1 and as a result, 18.9 of the objective compound of the melting point of 154° to 156° C. as pale blue crystals was obtained. The elementary analytical data of the product were as follows.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Reactant of Route 3
Reactant of Route 3
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Reactant of Route 4
Reactant of Route 4
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Reactant of Route 5
Reactant of Route 5
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Reactant of Route 6
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-

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